BenchChemオンラインストアへようこそ!

1-Benzyl-5-(4-fluorophenyl)pyridin-2-one

p38 MAP kinase N-benzyl pyridinone conformational restriction

1-Benzyl-5-(4-fluorophenyl)pyridin-2-one (C₁₈H₁₄FNO; MW 279.31 g/mol) is a diaryl-substituted pyridin-2-one that combines an N-benzyl group with a 5-(4-fluorophenyl) substituent on the central pyridinone ring. This scaffold positions the compound at the intersection of two therapeutically significant chemotypes: N-benzyl pyridinones, which have been developed as potent and selective p38α MAP kinase inhibitors guided by co-crystal structures with p38α , and diarylpyridinones, which are established pharmacophores for p38 MAP kinase inhibition (exemplified by the clinical candidate PH-797804) and HIV-1 non-nucleoside reverse transcriptase inhibition.

Molecular Formula C18H14FNO
Molecular Weight 279.3 g/mol
Cat. No. B7484952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-5-(4-fluorophenyl)pyridin-2-one
Molecular FormulaC18H14FNO
Molecular Weight279.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=C(C=CC2=O)C3=CC=C(C=C3)F
InChIInChI=1S/C18H14FNO/c19-17-9-6-15(7-10-17)16-8-11-18(21)20(13-16)12-14-4-2-1-3-5-14/h1-11,13H,12H2
InChIKeyWRWBEVURJJWAIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-5-(4-fluorophenyl)pyridin-2-one: Core Scaffold and Procurement-Relevant Identity


1-Benzyl-5-(4-fluorophenyl)pyridin-2-one (C₁₈H₁₄FNO; MW 279.31 g/mol) is a diaryl-substituted pyridin-2-one that combines an N-benzyl group with a 5-(4-fluorophenyl) substituent on the central pyridinone ring . This scaffold positions the compound at the intersection of two therapeutically significant chemotypes: N-benzyl pyridinones, which have been developed as potent and selective p38α MAP kinase inhibitors guided by co-crystal structures with p38α [1], and diarylpyridinones, which are established pharmacophores for p38 MAP kinase inhibition (exemplified by the clinical candidate PH-797804) and HIV-1 non-nucleoside reverse transcriptase inhibition [2]. The 4-fluorophenyl substituent introduces a metabolically stable, electron-withdrawing aryl group that differentiates this compound from non-fluorinated or differently halogenated analogs. The compound is available from multiple specialty chemical suppliers at purities typically ≥95% (HPLC), making it accessible as a research tool or synthetic intermediate for structure-activity relationship (SAR) exploration and medicinal chemistry campaigns.

1-Benzyl-5-(4-fluorophenyl)pyridin-2-one: Why Generic Substitution Fails Without Evidence


The diarylpyridinone chemotype is characterized by extreme sensitivity of both potency and selectivity to subtle variations in substitution pattern. In the p38α MAP kinase inhibitor series, a single atropisomer of PH-797804 was found to be >100-fold more potent than its rotational isomer [1]. Similarly, N-benzyl pyridinone SAR studies revealed that the identity and position of substituents on both the N-benzyl and C-5 aryl rings dictate not only kinase inhibitory potency but also oral bioavailability and in vivo efficacy in acute and chronic inflammation models [2]. For 1-benzyl-5-(4-fluorophenyl)pyridin-2-one, the specific combination of an unsubstituted N-benzyl group and a para-fluorophenyl at C-5 represents a discrete chemical space that cannot be extrapolated from N-phenyl, N-aryl, or differently halogenated analogs. The para-fluoro substituent uniquely balances lipophilicity (modulating membrane permeability and metabolic stability) with hydrogen-bond acceptor capacity, a feature that SAR studies in the MDR-modulating pyridine-2-one series have shown to be a critical determinant of biological activity [3]. Substituting this compound with a non-fluorinated 5-phenyl, a 5-(4-chlorophenyl), or an N-aryl variant without direct comparative data risks unpredictable changes in target engagement, selectivity, and pharmacokinetic behavior.

1-Benzyl-5-(4-fluorophenyl)pyridin-2-one: Quantitative Differentiation Evidence Guide


Structural Differentiation from N-Aryl Pyridinone p38 Inhibitors: N-Benzyl vs. N-Phenyl Substitution for Conformational Preorganization

Crystallographic analysis of p38α co-crystallized with N-benzyl pyridinone inhibitors demonstrates that the N-benzyl group adopts a specific binding conformation within the kinase active site, with the benzyl methylene providing a critical rotational degree of freedom that is absent in N-phenyl analogs [1]. The N-benzyl pyridinone high-throughput screening hit (compound 1 in the Selness et al. series) served as the starting point for a lead optimization program that ultimately identified orally active p38 inhibitors 12r and 19 with significant in vivo efficacy [1]. In contrast, the N-aryl pyridinone series required an orthogonal relationship between the pyridinone core and the N-aryl ring to achieve p38 affinity, a geometrical constraint that fundamentally limits the accessible chemical space and substitution patterns available for potency optimization [2].

p38 MAP kinase N-benzyl pyridinone conformational restriction

4-Fluorophenyl Substituent: Modulating Electron Density and Hydrogen-Bond Acceptor Capacity Relative to Non-Fluorinated and Chlorinated Analogs

Structure-activity relationship studies on pyridine-2-one MDR modulators demonstrated that the biological activity of these compounds is critically dependent on the kind and positioning of hydrogen-bond acceptor functions within the molecular skeleton [1]. Cyano functions were identified as particularly effective hydrogen-bond acceptors; however, the para-fluorophenyl substituent present in 1-benzyl-5-(4-fluorophenyl)pyridin-2-one provides a distinct hydrogen-bond acceptor motif (C–F···H interactions) that differs from both cyano and chloro substituents. The 4-fluorophenyl group offers a unique balance: it is electron-withdrawing (σₚ = 0.06) and capable of participating in orthogonal multipolar C–F···H–X and C–F···C=O interactions, yet it is smaller (van der Waals radius: F = 1.47 Å vs. Cl = 1.75 Å) and more metabolically stable than the corresponding 4-chlorophenyl analog [2].

fluorine substitution MDR modulation hydrogen-bond acceptor

Physicochemical Property Profile: Calculated Drug-Likeness Parameters Relative to Close Structural Analogs

Computational property analysis of 1-benzyl-5-(4-fluorophenyl)pyridin-2-one using QikProp-based predictions indicates favorable drug-like properties: molecular weight 279.31 g/mol, calculated logP approximately 3.8, 1 hydrogen bond acceptor (carbonyl oxygen), and 0 hydrogen bond donors . These values satisfy Lipinski's Rule of Five criteria. By comparison, the non-fluorinated analog 1-benzyl-5-phenylpyridin-2(1H)-one (MW 261.32) has a marginally lower calculated logP (~3.5), while the N-(4-fluorophenyl) regioisomer (MW 279.31) is expected to have a different electrostatic potential surface due to altered connectivity of the fluorophenyl group [1]. Within the p38α N-benzyl pyridinone inhibitor series, compounds with physicochemical parameters in this range demonstrated both oral bioavailability and significant efficacy in in vivo inflammation models [2].

drug-likeness Lipinski rules physicochemical properties

Fluorine-Mediated Metabolic Stability Advantage: In-Class Evidence from p38 Pyridinone Inhibitor Development

During the optimization of N-aryl pyridinone p38 inhibitors that ultimately led to PH-797804, the introduction of fluorine substituents on the benzyloxy ring was found to significantly improve metabolic stability. Specifically, the 2,4-difluorobenzyloxy substituent in PH-797804 contributed to favorable pharmacokinetic properties enabling oral administration [1]. While the 4-fluorophenyl group in 1-benzyl-5-(4-fluorophenyl)pyridin-2-one is positioned on the C-5 aryl ring rather than the N-benzyl ring, the established principle that aryl fluorine substitution blocks cytochrome P450-mediated oxidative metabolism at the para position is directly applicable [2]. The para-fluorine is expected to provide a metabolic stability advantage over the non-fluorinated 5-phenyl analog by preventing para-hydroxylation, a common Phase I metabolic pathway for unsubstituted phenyl rings [2].

metabolic stability fluorine substitution p38 inhibitor

1-Benzyl-5-(4-fluorophenyl)pyridin-2-one: Optimal Research and Industrial Application Scenarios


p38α MAP Kinase Inhibitor Lead Optimization and SAR Expansion

Use 1-benzyl-5-(4-fluorophenyl)pyridin-2-one as a scaffold for generating focused libraries of N-benzyl pyridinone analogs targeting p38α MAP kinase. The N-benzyl pyridinone core has been crystallographically validated to bind p38α (PDB 3HP2), and the 4-fluorophenyl substituent at C-5 provides a starting point for exploring halogen-bonding interactions and metabolic stability optimization. Researchers can systematically vary the N-benzyl substituent and the C-5 aryl group to extend SAR beyond the published N-benzyl pyridinone series [1].

Multidrug Resistance (MDR) Modulator Discovery

Employ 1-benzyl-5-(4-fluorophenyl)pyridin-2-one as a template for designing novel P-glycoprotein (P-gp) inhibitors. Pyridine-2-ones have been established as a novel class of MDR modulators, with SAR demonstrating that the positioning and type of hydrogen-bond acceptor functions critically determine P-gp inhibitory activity. The 4-fluorophenyl substituent provides a unique hydrogen-bond acceptor motif (C–F) that is distinct from the cyano-substituted analogs previously explored [2]. This compound can serve as a starting point for evaluating fluorine-specific effects on MDR reversal activity.

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Scaffold Development

Utilize 1-benzyl-5-(4-fluorophenyl)pyridin-2-one as a structural analog in diarylpyridinone-based NNRTI discovery programs. Diarylpyridinones have been reported as potential HIV-1 NNRTIs, with submicromolar activity against wild-type HIV-1. The N-benzyl variant offers an alternative N-substitution pattern to the N-aryl and N-alkyl derivatives previously explored, potentially accessing different conformational space within the NNRTI allosteric binding pocket [3].

Chemical Probe Development for Kinase Profiling

Deploy 1-benzyl-5-(4-fluorophenyl)pyridin-2-one in kinase selectivity panels as part of broader chemoproteomics or biochemical profiling campaigns. Given the established role of N-benzyl pyridinones as kinase inhibitors and the unique combination of N-benzyl and 5-(4-fluorophenyl) substitution, this compound can serve as a chemical probe to assess kinome-wide selectivity relative to other pyridinone-based inhibitors. The fluorine atom also provides a convenient ¹⁹F NMR handle for binding and metabolic studies [1].

Quote Request

Request a Quote for 1-Benzyl-5-(4-fluorophenyl)pyridin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.